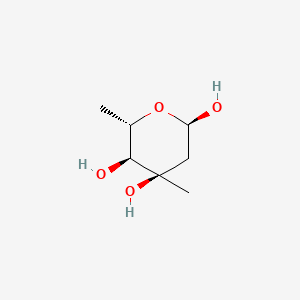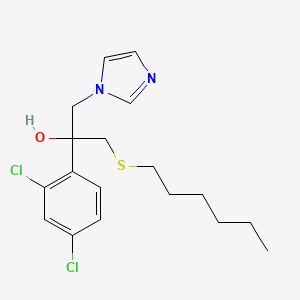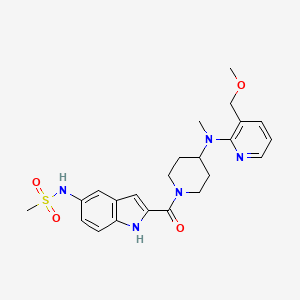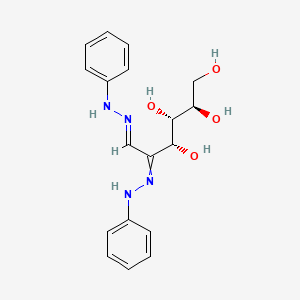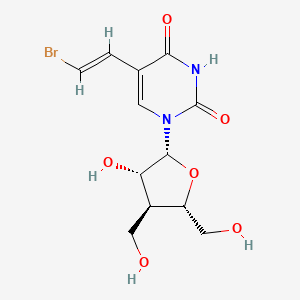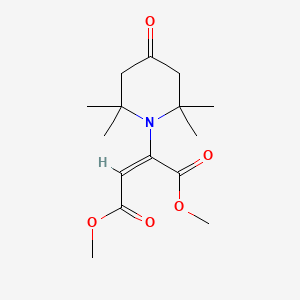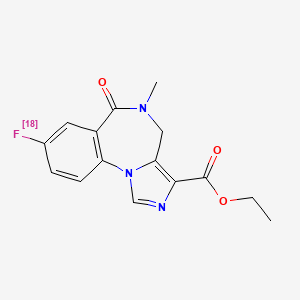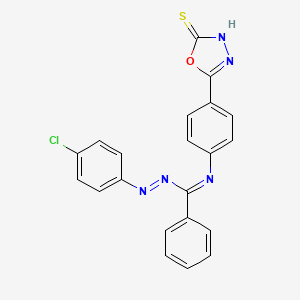
5-(4-((((4-Chlorophenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-((((4-Chlorophenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound contains multiple functional groups, including an azo group, a phenylmethylene group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((((4-Chlorophenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves a multi-step process. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxadiazole ring . The reaction conditions often require the use of solvents like methanol and reagents such as hydrochloric acid and hydrazine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-((((4-Chlorophenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
5-(4-((((4-Chlorophenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral or antibacterial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-((((4-Chlorophenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(4-((((4-Chlorophenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione include:
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Known for its antimicrobial properties.
Substituted-Arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol: Exhibits antimicrobial and antiviral activities.
Uniqueness
Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
122351-96-6 |
|---|---|
Formule moléculaire |
C21H14ClN5OS |
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C21H14ClN5OS/c22-16-8-12-18(13-9-16)24-25-19(14-4-2-1-3-5-14)23-17-10-6-15(7-11-17)20-26-27-21(29)28-20/h1-13H,(H,27,29) |
Clé InChI |
DRJOTMACDRAIPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



